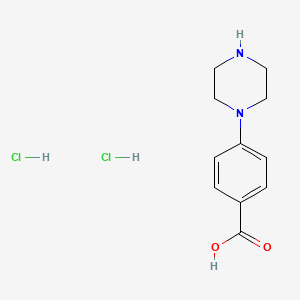

4-(Piperazin-1-yl)benzoic acid dihydrochloride

Description

BenchChem offers high-quality 4-(Piperazin-1-yl)benzoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)benzoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-ylbenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEHDSDPUDKDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Piperazin-1-yl)benzoic acid dihydrochloride CAS number and structure

An In-Depth Technical Guide to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs). We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its significant role in the pharmaceutical industry, particularly in oncology. This document is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity and Structure

CAS Number: 106261-49-8[1][2][3][4][5]

Chemical Name: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride[1][2][3][4][5]

Synonyms: 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, Imatinib Carboxylic Acid Intermediate[1][2]

Molecular Formula: C₁₃H₂₀Cl₂N₂O₂[2]

Molecular Weight: 307.21 g/mol [2][6]

Structure:

The chemical structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is characterized by a benzoic acid core, substituted at the para-position with a methylpiperazinomethyl group. The dihydrochloride salt form enhances the compound's stability and handling properties, making it particularly suitable for industrial synthesis.[1]

A Note on a Related Compound: It is important to distinguish 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from a structurally similar compound, 4-(piperazin-1-yl)benzoic acid. The latter, with CAS Number 85474-75-5 for the free base, features a direct linkage between the piperazine and benzoic acid moieties.[7] This guide focuses exclusively on the former, the key Imatinib intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for process development and optimization.

| Property | Value | Source |

| Melting Point | 305-307°C | [3] |

| Solubility | Soluble in water. Slightly soluble in methanol (with heating). | [3][6] |

| Appearance | White to almost white powder or crystals. | [3] |

| Stability | The dihydrochloride salt is preferred in industrial synthesis due to its superior stability and ease of handling in aqueous reaction environments. It is also noted to be hygroscopic. | [1][3] |

| Storage | Store in a sealed container in a cool, dry, and inert atmosphere at room temperature. | [6] |

For enhanced solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.[6]

Synthesis and Manufacturing Insights

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a critical process, with the purity of the final product directly impacting the quality of the subsequent API.[1] Several synthetic routes have been developed, with a common strategy involving the reaction of a p-substituted toluene derivative with N-methylpiperazine.

A prevalent synthetic pathway involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[8] This amination step requires careful control to maximize yield and minimize the formation of impurities, such as dimers.[1]

Another established method begins with 4-bromomethyl benzoic acid and N-methyl piperazine in the presence of potassium carbonate in n-butanol.

A further synthetic approach involves the hydrolysis of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile with hydrochloric acid.[9] The nitrile starting material can be synthesized by reacting 4-chloromethyl benzonitrile with 1-methylpiperazine.

The purification of the final product is a crucial step to ensure it meets the stringent requirements for pharmaceutical use. Techniques such as nanofiltration have been employed to remove unreacted starting materials and byproducts, leading to a high-purity product.[8] The goal is to achieve a purity of over 99%, with single impurities below 0.1%.[8]

Caption: A simplified workflow for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Role in Drug Development: The Imatinib Connection

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a pivotal intermediate in the synthesis of Imatinib Mesylate (marketed as Gleevec®).[1][10] Imatinib is a first-line treatment for Chronic Myeloid Leukemia (CML) and is also used for gastrointestinal stromal tumors (GIST).[1] This compound provides the essential piperazine-methyl-benzoyl structural framework required for the assembly of the Imatinib molecule.[1]

The growing demand for Imatinib, driven by its efficacy in treating these cancers, directly fuels the demand for high-quality 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[1] Beyond Imatinib, this intermediate is also being explored as a scaffold for the development of next-generation tyrosine kinase inhibitors (TKIs) aimed at overcoming drug resistance.[1]

Caption: The role of the intermediate in the production of Imatinib.

Analytical Characterization

Ensuring the identity and purity of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is critical. Standard analytical techniques employed for its characterization include:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.[8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[6]

-

Infrared (IR) Spectroscopy: For functional group analysis.[2]

-

Mass Spectrometry (MS): To determine the molecular weight.

A certificate of analysis for this compound will typically report a purity of >98%, with NMR data consistent with the expected structure.[6]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[4][12]

-

Skin Protection: Protective gloves and impervious clothing.[4][12]

-

Respiratory Protection: Use a suitable respirator if dust is generated.[12]

Handling and Storage:

-

Handle in a well-ventilated area.[4]

-

Avoid dust formation.[12]

-

Store in a tightly sealed container in a cool, dry place.[6]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[4][12]

Conclusion

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a compound of significant industrial importance, primarily due to its role as a key building block in the synthesis of the life-saving anti-cancer drug, Imatinib. Its synthesis requires careful control to ensure high purity, which is essential for the quality of the final pharmaceutical product. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in the field of drug development.

References

- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Eastfine. [Link]

-

4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]

- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride-COA. BioCrick. [Link]

-

MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical. [Link]

-

(CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride. Pratap Organics Pvt. Ltd. [Link]

-

4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2. PubChem. [Link]

Sources

- 1. Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride [eastfine.net]

- 2. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. (CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride - Pratap Organics Pvt. Ltd. [prataporganics.com]

- 6. biocrick.com [biocrick.com]

- 7. 4-PIPERAZIN-1-YL-BENZOIC ACID | 85474-75-5 [amp.chemicalbook.com]

- 8. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 11. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

Methodological & Application

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 4-(Piperazin-1-yl)benzoic acid dihydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 4-(Piperazin-1-yl)benzoic acid dihydrochloride. The protocols herein are designed to ensure high reproducibility, stability, and integrity of the resulting solutions for downstream applications. This guide covers the essential physicochemical properties of the compound, detailed safety and handling procedures, a step-by-step protocol for solution preparation, and best practices for quality control and storage. The causality behind critical experimental steps is explained to empower the user with a deeper understanding of the process.

Compound Profile and Physicochemical Properties

4-(Piperazin-1-yl)benzoic acid dihydrochloride is a bifunctional organic molecule featuring a piperazine ring and a benzoic acid moiety. The dihydrochloride salt form is specifically designed to enhance aqueous solubility, a critical attribute for its use in biological and chemical research. Accurate knowledge of its properties is fundamental to the successful preparation of stock solutions.

A Note on Compound Identity: Several related structures exist, such as the N-methylated piperazine analog. It is crucial to verify the specific compound and its corresponding CAS number from the supplier's documentation before proceeding. This guide pertains to the parent compound, 4-(Piperazin-1-yl)benzoic acid, in its dihydrochloride salt form.

Table 1: Physicochemical Data for 4-(Piperazin-1-yl)benzoic acid dihydrochloride

| Property | Value | Data Source & Rationale |

| IUPAC Name | 4-(Piperazin-1-yl)benzoic acid;dihydrochloride | Standard chemical nomenclature. |

| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ | Derived from the parent molecule (C₁₁H₁₄N₂O₂) + 2HCl. |

| Molecular Weight | 279.17 g/mol | Calculated from the molecular formula. Precision in this value is critical for accurate molarity calculations. |

| Appearance | White to off-white crystalline powder | Based on typical appearance of similar organic acid salts and supplier data for analogs. |

| Solubility | Expected to be soluble in water and methanol; sparingly soluble or insoluble in non-polar organic solvents. | Dihydrochloride salts are designed for aqueous solubility. An analog is listed as soluble in water and slightly soluble in methanol.[1][2] Empirical verification is always recommended. |

| Storage Conditions | Store in a cool, dry, dark place, tightly sealed. Inert atmosphere recommended for long-term storage. | Amine salts can be hygroscopic. Proper storage prevents degradation from moisture, light, and oxidation.[1] |

Causality of Physicochemical Properties

-

Salt Form and Solubility: The presence of two hydrochloride moieties protonates the two nitrogen atoms of the piperazine ring, creating a highly polar, charged species. This ionic character dramatically increases the molecule's affinity for polar solvents like water compared to its free base form.

-

Hygroscopicity and Stability: The ionic nature of the salt can attract atmospheric water, leading to clumping and potential degradation over time through hydrolysis or other reactions. Storing the solid compound in a desiccator or glovebox with an inert atmosphere is a best practice.[1]

Safety and Handling Precautions

Piperazine derivatives require careful handling to minimize exposure risk.[3][4] The following precautions are mandatory. Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

-

Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]

-

Body Protection: Wear a lab coat. Ensure it is kept buttoned to protect from accidental spills.

-

-

Hazard Synopsis (Based on Analogs):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

-

-

Emergency Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Protocol for Stock Solution Preparation

This protocol provides a detailed, self-validating method for preparing a highly accurate 10 mM aqueous stock solution. The principles can be adapted for other concentrations and solvents.

Materials and Equipment

-

4-(Piperazin-1-yl)benzoic acid dihydrochloride (solid)

-

Analytical balance (readable to at least 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Class A volumetric flasks (e.g., 10 mL, 25 mL)

-

Calibrated pipettes

-

Beakers or conical tubes

-

Vortex mixer and/or magnetic stirrer with stir bar

-

High-purity solvent (e.g., Milli-Q® water, HPLC-grade DMSO)

-

Sterile 0.22 µm syringe filters (if for biological use)

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Step-by-Step Protocol

Objective: Prepare 10 mL of a 10 mM stock solution in high-purity water.

-

Pre-Preparation:

-

Ensure the container of 4-(Piperazin-1-yl)benzoic acid dihydrochloride is at room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder.

-

Don all required PPE and perform all powder handling steps in a fume hood.

-

-

Calculation of Required Mass:

-

The formula for calculating the required mass is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example Calculation:

-

Mass = (0.010 mol/L) × (0.010 L) × (279.17 g/mol )

-

Mass = 0.0027917 g = 2.79 mg

-

-

-

Weighing the Compound:

-

Place a clean, new weigh boat on the analytical balance and tare the mass to zero.

-

Carefully weigh out 2.79 mg of the compound. Record the actual mass weighed. For highest accuracy, it is better to weigh an amount close to the target (e.g., 2.85 mg) and recalculate the final concentration than to struggle to hit the exact target mass.

-

Self-Validation: Why recalculate? This practice ensures the molarity of your stock solution is known with the highest possible precision, which is vital for the reproducibility of subsequent experiments.

-

Corrected Molarity = [Actual Mass (g) / MW ( g/mol )] / Volume (L)

-

-

-

Dissolution:

-

Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

-

Add approximately 7-8 mL of high-purity water to the flask.

-

Cap the flask and mix by vortexing or swirling. A magnetic stirrer can also be used. The dihydrochloride salt is expected to dissolve readily in water. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but observe for any signs of degradation (color change).

-

Causality: Adding a portion of the solvent first ensures the solute dissolves completely before being brought to the final volume, a key principle for making accurate solutions.[7][8]

-

-

Bringing to Final Volume (QS):

-

Once the solid is fully dissolved, continue adding water dropwise until the bottom of the meniscus precisely aligns with the calibration mark on the neck of the volumetric flask.

-

Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. This step is non-negotiable for ensuring uniform concentration throughout the stock.

-

-

Filtration and Sterilization (for Biological Applications):

-

For applications in cell culture or other sterile systems, the solution must be filter-sterilized.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the tip.

-

Dispense the solution through the filter into a sterile container. This removes any insoluble microparticulates and potential microbial contamination.

-

Protocol for DMSO Stock Solutions

For applications requiring an organic solvent (e.g., to achieve higher concentrations or for certain cell-based assays), DMSO is a common choice. The procedure is identical, substituting HPLC-grade anhydrous DMSO for water. Note that DMSO solutions should be stored in small, tightly sealed aliquots to prevent water absorption.

Quality Control, Storage, and Best Practices

-

pH Considerations: Dissolving an amine dihydrochloride in unbuffered water will result in an acidic solution due to the hydrolysis of the ammonium salts. This must be considered for pH-sensitive downstream applications. The pH of the final working solution may need to be adjusted with a suitable buffer system.[9]

-

Aliquoting: To preserve the stability of the stock solution, it is crucial to aliquot it into single-use volumes in appropriate sterile tubes (e.g., cryovials).[10] This practice prevents degradation caused by repeated freeze-thaw cycles and minimizes the risk of contamination.

-

Storage:

-

Store aqueous stock solution aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

-

Store DMSO stock solution aliquots at -20°C, protected from light and moisture.

-

-

Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent, preparation date, and your initials.[10]

-

Stability: While hydrochloride salts are generally stable, the stability of the compound in solution is not guaranteed indefinitely.[11][12] It is recommended to prepare fresh stock solutions every 1-3 months or to qualify older stocks before critical experiments.

Workflow Visualization

The following diagram outlines the logical flow for preparing a high-quality, validated stock solution.

Caption: Workflow for accurate stock solution preparation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10335346, 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved January 28, 2026, from [Link]

-

Nongthombam, G. S. (2023). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. Retrieved January 28, 2026, from [Link]

-

Various Authors. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org Discussion Forum. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 28, 2026, from [Link]

-

Various Authors. (2015). Ways of crashing out amines. Reddit. Retrieved January 28, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved January 28, 2026, from [Link]

-

Bitesize Bio. (2016, May 27). Top Ten Tips for Making Stock Solutions. Retrieved January 28, 2026, from [Link]

-

Rice University. (n.d.). Working with Stock Solutions. Retrieved January 28, 2026, from [Link]

-

Sulphur Experts Inc. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1 [Video]. YouTube. [Link]

-

Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. Retrieved January 28, 2026, from [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]

-

Capot Chemical Co., Ltd. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Retrieved January 28, 2026, from [Link]

-

S A Pharmachem Pvt. Ltd. (n.d.). Specification: 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride. Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 [chemicalbook.com]

- 2. 5.imimg.com [5.imimg.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. 106261-49-8|4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phytotechlab.com [phytotechlab.com]

- 9. researchgate.net [researchgate.net]

- 10. bitesizebio.com [bitesizebio.com]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

Application Note & Protocols: 4-(Piperazin-1-yl)benzoic acid dihydrochloride for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that typically bind with low affinity to a biological target.[2][3] These initial hits are then optimized through structure-guided chemistry to evolve into potent, drug-like candidates. This application note provides a detailed guide for the utilization of 4-(Piperazin-1-yl)benzoic acid dihydrochloride, a versatile and high-value fragment, in FBDD campaigns. We will explore its physicochemical properties, its alignment with established fragment criteria, and provide detailed, field-proven protocols for its preparation, screening, and validation using key biophysical techniques.

The Rationale: Why 4-(Piperazin-1-yl)benzoic acid?

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[1][4] Fragments should not only be small and simple but also possess features that facilitate subsequent chemical elaboration. 4-(Piperazin-1-yl)benzoic acid is an exemplary fragment due to several key characteristics:

-

Structural Motifs: It incorporates two highly valuable scaffolds in medicinal chemistry. The piperazine ring is a common constituent of many approved drugs, often engaging in crucial hydrogen bonding and providing a rigid, controllable geometry.[5] The benzoic acid moiety offers a well-defined vector for chemical modification, allowing for systematic exploration of the surrounding chemical space through amide couplings or other transformations.

-

Physicochemical Profile: The fragment's properties are well-aligned with the widely accepted "Rule of Three" (Ro3), a set of guidelines for desirable fragment characteristics.[2] This compliance increases the likelihood of identifying valid hits with favorable starting points for optimization.

-

Synthetic Tractability: As a known intermediate in the synthesis of major therapeutics like Imatinib, its chemistry is well-understood, ensuring that hit-to-lead optimization is built upon a foundation of established synthetic routes.[6][7]

Physicochemical Properties & "Rule of Three" Compliance

The dihydrochloride salt form of the compound enhances its solubility and stability, making it ideal for storage and initial stock preparation. For the purpose of evaluating its drug-like properties, we analyze the free base form against the Rule of Three.

| Property | Value (for Free Base) | "Rule of Three" Guideline | Compliance | Source |

| Molecular Weight (MW) | 206.24 g/mol | < 300 Da | Yes | [8] |

| Hydrogen Bond Donors | 2 (Amine N-H, Acid O-H) | ≤ 3 | Yes | Calculated |

| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, Piperazine N) | ≤ 3 | Yes | Calculated |

| Calculated LogP (cLogP) | ~1.0 - 1.5 (estimated) | ≤ 3 | Yes | Estimated |

This data confirms that 4-(Piperazin-1-yl)benzoic acid is an ideal candidate for inclusion in a high-quality fragment library.

The FBDD Experimental Workflow

A successful FBDD campaign follows a logical progression from library preparation to hit validation and structural characterization. The goal is to confidently identify true binders and understand their interaction with the target, providing a clear path for optimization.

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanotempertech.com [nanotempertech.com]

- 3. sartorius.com [sartorius.com]

- 4. scispace.com [scispace.com]

- 5. astx.com [astx.com]

- 6. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 7. Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride [eastfine.net]

- 8. 4-(Piperazin-1-yl)benzoic acid [myskinrecipes.com]

Troubleshooting & Optimization

how to prevent precipitation of 4-(Piperazin-1-yl)benzoic acid dihydrochloride in assays

Welcome to our dedicated support center for 4-(Piperazin-1-yl)benzoic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot precipitation issues during in-vitro and in-vivo assays. Our goal is to provide you with the technical insights and practical steps necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Piperazin-1-yl)benzoic acid dihydrochloride, and why is it prone to precipitation?

A1: 4-(Piperazin-1-yl)benzoic acid dihydrochloride is the salt form of the parent compound, 4-(Piperazin-1-yl)benzoic acid. It is supplied as a dihydrochloride salt to enhance its aqueous solubility and stability. The parent molecule contains two basic nitrogen atoms in the piperazine ring, which are protonated to form the water-soluble dihydrochloride salt.

Precipitation is a common issue because the solubility of this compound is highly dependent on pH. In solution, the dihydrochloride salt exists in equilibrium with its protonated and neutral forms. If the pH of the assay medium is raised, the compound will be deprotonated, leading to the formation of the less soluble free base, which can then precipitate out of solution.

Q2: At what pH should I expect precipitation to be a problem?

A2: The propensity for precipitation is directly related to the compound's pKa values and the pH of the solution. The pKa is the pH at which the compound is 50% in its protonated (ionized) form and 50% in its neutral (un-ionized) form. For 4-(Piperazin-1-yl)benzoic acid, the piperazine moiety has two pKa values, one for each nitrogen. While the exact pKa values can vary slightly depending on the experimental conditions, they are generally in the range of physiological pH. When the pH of your assay buffer is close to or above the higher pKa value, the equilibrium will shift towards the neutral, less soluble form, increasing the risk of precipitation.

Q3: Can I use common physiological buffers like PBS for my assays with this compound?

A3: While Phosphate Buffered Saline (PBS) is a common choice for many biological assays due to its isotonic nature and buffering capacity around pH 7.4, it can be problematic for compounds like 4-(Piperazin-1-yl)benzoic acid dihydrochloride. At pH 7.4, a significant fraction of the compound may exist in its less soluble free base form, leading to precipitation, especially at higher concentrations. It is crucial to assess the solubility of your compound in the final assay buffer at the intended concentration before proceeding with your experiments.

Troubleshooting Guide: Preventing and Resolving Precipitation

This section provides a systematic approach to addressing precipitation issues. The underlying principle is to maintain the compound in its protonated, soluble state throughout your experiment.

Proactive Prevention of Precipitation

1. Buffer Selection and pH Optimization:

-

The Principle: The most effective way to prevent precipitation is to maintain the pH of the solution well below the pKa of the piperazine moiety, ensuring the compound remains in its fully protonated, soluble dihydrochloride form.

-

Recommendation: Opt for a buffer system with a pH of 6.0 or lower. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or citrate are excellent choices as they buffer effectively in the pH range of 5.5-6.5.

-

Protocol for Buffer Selection:

-

Prepare a series of buffers (e.g., MES at pH 5.5, 6.0, and 6.5, and a standard PBS at pH 7.4 as a control).

-

Prepare a high-concentration stock solution of 4-(Piperazin-1-yl)benzoic acid dihydrochloride in an appropriate solvent (see below).

-

Spike the compound into each buffer at the final desired assay concentration.

-

Incubate under the same conditions as your assay (e.g., 37°C for 2 hours).

-

Visually inspect for any signs of precipitation (cloudiness, visible particles).

-

For a more quantitative assessment, you can measure the absorbance or turbidity of the solutions over time using a plate reader.

-

2. Stock Solution Preparation:

-

The Principle: A well-prepared, high-concentration stock solution is critical. Using an appropriate solvent for the initial stock can prevent solubility issues when diluting into the final assay buffer.

-

Recommendation: While the dihydrochloride salt is water-soluble, preparing the initial stock in a solvent like DMSO (Dimethyl Sulfoxide) can be beneficial, especially for very high concentrations. However, always be mindful of the final DMSO concentration in your assay, as it can have biological effects. For aqueous stocks, consider using a slightly acidic buffer (e.g., 50 mM HCl) instead of pure water to ensure the compound remains fully protonated.

-

Protocol for Aqueous Stock Preparation:

-

Weigh the required amount of 4-(Piperazin-1-yl)benzoic acid dihydrochloride.

-

Add a small volume of a suitable acidic buffer (e.g., pH 4-5) to create a slurry.

-

Vortex and sonicate briefly to aid dissolution.

-

Gradually add more buffer to reach the final desired concentration.

-

Filter the stock solution through a 0.22 µm filter to remove any potential particulates.

-

Reactive Troubleshooting: What to do if Precipitation Occurs

If you observe precipitation during your experiment, consider the following steps to diagnose and resolve the issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation.

1. Immediate Actions:

-

Centrifugation: If precipitation occurs mid-assay, you can attempt to pellet the precipitate by centrifugation. However, this will change the effective concentration of your compound in the supernatant and may compromise your results. This is a salvage measure, not a solution.

-

pH Adjustment: If possible, you can try to re-solubilize the precipitate by adding a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Again, this will alter your assay conditions and should be used with caution.

2. Post-Experiment Investigation:

-

Solubility Testing: Conduct a formal solubility test to determine the kinetic and thermodynamic solubility of your compound in the exact assay buffer. This data is invaluable for designing future experiments.

-

Component Interaction: Investigate potential interactions between your compound and other components in the assay medium. For example, high concentrations of certain proteins or salts could potentially reduce the solubility of your compound.

Data Summary: pH-Dependent Solubility

The following table summarizes the expected solubility behavior of 4-(Piperazin-1-yl)benzoic acid dihydrochloride in different buffer systems. These are representative data and should be confirmed in your specific experimental setup.

| Buffer System | pH | Expected Solubility | Risk of Precipitation |

| Citrate Buffer | 5.5 | High | Low |

| MES Buffer | 6.0 | High | Low |

| HEPES Buffer | 7.0 | Moderate | Moderate |

| PBS | 7.4 | Low | High |

| Tris Buffer | 8.0 | Very Low | Very High |

Experimental Workflow: Kinetic Solubility Assay

This workflow diagram illustrates a typical kinetic solubility assay to determine the concentration at which your compound will precipitate in a given buffer.

Caption: Kinetic solubility assay workflow.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

-

Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

-

Title: Buffer Selection for In Vitro Assays Source: Bio-Rad Laboratories URL: [Link]

-

Title: Best Practices for the Use of MES Buffer Source: Journal of Biological Chemistry URL: [Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 4-(Piperazin-1-yl)benzoic Acid Analogs

The 4-(piperazin-1-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation stems from the versatile nature of the six-membered piperazine ring, which contains two nitrogen atoms at opposite positions.[1][2] These nitrogen atoms provide ideal points for chemical modification, act as both hydrogen bond donors and acceptors, and often impart favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core scaffold, with a focus on their application as dopamine receptor antagonists and serotonin reuptake inhibitors. We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by comparative experimental data and detailed protocols.

The Core Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of 4-(piperazin-1-yl)benzoic acid serves as the starting point for a vast array of derivatives. The primary points for chemical elaboration are the secondary amine on the piperazine ring (N4) and the carboxylic acid group on the benzoic acid ring. Modifications at these positions have led to the discovery of potent and selective ligands for various biological targets.

Caption: Core structure with key modification points.

I. Phenylpiperazine Analogs as Dopamine D2/D3 Receptor Antagonists

A significant class of analogs involves the substitution of the N4-hydrogen of the piperazine with an aryl group, often a dichlorinated or methoxy-substituted phenyl ring. These modifications have yielded potent antagonists for D2-like dopamine receptors, with a particular focus on achieving selectivity for the D3 subtype, a key target in the treatment of substance abuse and neuropsychiatric disorders.[3][4]

Causality of Design: The Role of the Linker and Terminal Group

Structure-activity relationship studies have demonstrated that connecting the N4-arylpiperazine moiety to a terminal aryl amide group via a flexible four-carbon (butyl) linker is a highly effective strategy for achieving high D3 receptor affinity and selectivity.[3][5] The 4-phenylpiperazine portion serves as the "primary pharmacophore," anchoring the ligand in the receptor's orthosteric binding pocket, while the terminal aryl amide, or "secondary pharmacophore," interacts with a secondary, allosteric binding pocket.[4][5] This "bitopic" binding mode is crucial for differentiating between the highly homologous D2 and D3 receptor subtypes.[5][6]

For instance, studies on N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have shown that retaining the 2,3-dichlorophenylpiperazine pharmacophore while varying the terminal heterobiarylamide can fine-tune both D3 affinity and selectivity over D2.[3]

Comparative Performance Data

The table below summarizes the binding affinities of representative analogs, illustrating the impact of modifications on the terminal amide group while keeping the N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl) core constant.

| Compound ID | Terminal Amide Group | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |

| Analog A | 5-Iodoindole-2-carboxamide | 0.44 | 64 | ~145-fold |

| Analog B | 5-Iodobenzofuran-2-carboxamide | 0.78 | 114 | ~146-fold |

| Analog C | 5-Fluorobenzofuran-2-carboxamide | 0.85 | 340 | ~400-fold |

| Analog D | Thiophene-2-carboxamide | 2.5 | 235 | ~94-fold |

Data synthesized from literature reports for illustrative comparison.[3]

The data clearly indicates that small changes to the terminal aromatic ring system can dramatically influence selectivity. The introduction of a 5-fluorobenzofuran moiety (Analog C) results in a remarkable 400-fold selectivity for the D3 receptor over the D2 receptor.

Caption: General pharmacophore for bitopic D3 antagonists.

II. Phenylpiperazinyl-Pyridinone Analogs as Serotonin Reuptake Inhibitors (SSRIs)

By replacing the benzoic acid moiety with a phenyl-pyridinone group, the scaffold can be repurposed to target the serotonin transporter (SERT). A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and found to be potent inhibitors of serotonin (5-HT) reuptake.[7] This highlights the scaffold's plasticity, where modifications to the "acid" portion of the parent molecule completely switch its biological target.

Causality of Design: Bioisosteric Replacement and SAR

In this series, the benzoic acid is replaced by a phenyl-pyridinone system. The key SAR findings revolve around substitutions on a terminal phenyl ring attached to the pyridinone core. The investigation revealed that electron-withdrawing groups at the para position of this terminal phenyl ring significantly enhanced inhibitory activity.

Comparative Performance Data

The table below compares the in vitro 5-HT reuptake inhibitory activity of several analogs, demonstrating the electronic effects of substituents.

| Compound ID | R-Group (at para-position) | 5-HT Reuptake Inhibition IC50 (nM) |

| Analog E | -H | 25.3 |

| Analog F | -F | 9.8 |

| Analog G | -Cl | 4.1 |

| Analog H | -CF3 | 1.8 |

| Fluoxetine | (Reference Drug) | 11.5 |

Data derived from a study on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives.[7]

A clear trend is observed: the potency of 5-HT reuptake inhibition increases with the electron-withdrawing strength of the substituent (-H < -F < -Cl < -CF3). The trifluoromethyl-substituted compound (Analog H) demonstrated the highest potency, being significantly more active than the reference drug fluoxetine.[7]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below is a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining the affinity of compounds for a specific receptor.[8]

Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

Objective: To determine the inhibitory concentration (IC50) of a test compound at the human dopamine D3 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D3 receptor.

-

Radioligand: [3H]-Spiperone (a D2/D3 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid (e.g., Supermix).

-

Microplate scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution series of the test compounds in the assay buffer, typically covering a concentration range from 10 pM to 10 µM.

-

Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

-

50 µL of [3H]-Spiperone at a fixed concentration (typically near its Kd, e.g., 0.3 nM).

-

100 µL of diluted cell membrane preparation (containing ~10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding reaction to reach equilibrium.[9]

-

Harvesting: Terminate the incubation by rapid vacuum filtration using a cell harvester onto the glass fiber filter plate. The receptor-bound radioligand is trapped on the filter.[8]

-

Washing: Immediately wash the filters three to four times with 250 µL of ice-cold assay buffer to minimize non-specific binding.

-

Drying and Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 4 hours.[9]

-

Quantification: Measure the radioactivity in each well as counts per minute (CPM) using a microplate scintillation counter.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that displaces 50% of the specific binding of the radioligand.

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Normalize Data: Convert the CPM values for each test compound concentration into a percentage of inhibition relative to the control (wells with no test compound).[10]

-

% Inhibition = 100 * (1 - [(CPMs_ample - CPMnsb) / (CPMt_otal - CPMnsb)])

-

-

Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.

-

Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[11][12] The software will calculate the log(IC50), from which the IC50 value is derived. It is crucial to have data points defining both the upper and lower plateaus of the curve for an accurate determination.[13][14]

References

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. Available at: [Link]

-

N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC - PubMed Central. Available at: [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. Available at: [Link]

-

Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC - PubMed Central. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial studies of certain piperazine containing s-triazine derived compound. ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

-

SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. Available at: [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

-

Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. PubMed. Available at: [Link]

-

Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link]

-

(PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

-

Receptor Binding Assays. MilliporeSigma. Available at: [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Teesside University's Research Portal. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.